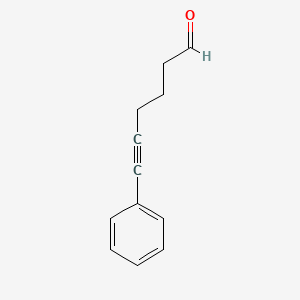

6-Phenylhex-5-yn-1-al

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Phenylhex-5-yn-1-al is a chemical compound with the formula C12H12O . It is used for research purposes and is available from various suppliers .

Synthesis Analysis

The synthesis of 6-Phenylhex-5-yn-1-al involves two stages . In the first stage, allyltriphenylphosphonium bromide reacts with n-butyllithium in tetrahydrofuran and hexane at 0℃ for 0.5 hours . This is followed by the addition of 6-phenylhex-5-yn-1-al in tetrahydrofuran and hexane at temperatures between 0 and 20℃ . This process is carried out under an inert atmosphere using the Schlenk technique .Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Phenylhex-5-yn-1-al are not extensively detailed in the search results. The molecular weight is given as 172.22 .Wissenschaftliche Forschungsanwendungen

Regioselectivity in Palladium-Catalyzed Coupling Reactions

The palladium-catalyzed coupling reaction of electron-deficient alkenyl halides with organozinc reagents demonstrates the synthesis of 6-phenylhex-5-yn-2(or 3)-enoates and 4-phenyl-6-substituted-hexa-2,4,5-trienoates with high regio- and stereoselectivity. This process involves the treatment of 1-phenylalk-1-yne with n-BuLi and ZnBr2 and exhibits unusual regioselectivity. A significant aspect of this study is the observation of double bond migration in 6-phenylhex-5-yn-2-enoates, leading to the formation of 6-phenylhex-5-yn-3-enoates at higher temperatures. The migration does not occur in the absence of an excess amount of allenic/propargylic zinc reagent or at low temperatures, highlighting the delicate balance of reaction conditions and reagent ratios on the outcome of the synthesis (Ma et al., 2000).

Cyclization of 1-Substituted 3,5-dien-1-ynes

Investigations into the thermal and catalytic cyclization of 6,6-disubstituted 3,5-dien-1-ynes via a 1,7-hydrogen shift reveal insights into the thermal cyclization efficiencies and the influence of electron-withdrawing substituents on the cyclization process. The study highlights the role of the C(7)-H acidity of 3,5-dien-1-ynes in thermal cyclization, accentuated by the presence of RuCl(3), PtCl(2), and TpRuPPh(3)(CH(3)CN)(2)PF(6) catalysts. Furthermore, the development of tandem aldol condensation-dehydration and aromatization catalysis between cycloalkanones and special 3-en-1-yn-5-als opens avenues for efficient synthesis of complex 1-indanones and alpha-tetralones (Jian-Jou Lian et al., 2006).

Aluminum(III) Ion-Selective Electrode

The creation of an ion-selective PVC membrane sensor for Al(III) ions using 6-(4-nitrophenyl)-2-phenyl-4-(thiophen-2-yl)-3,5-diaza-bicyclo[3.1.0]hex-2-ene (NTDH) as a novel ionophore showcases the sensor's sensitivity and selectivity. This sensor operates effectively within a specific pH range and concentration, demonstrating its potential for practical applications in detecting aluminum ions in pharmaceutical substances, tea leaves, and water samples (Arvand & Asadollahzadeh, 2008).

Safety And Hazards

The safety data sheet for a similar compound, 1-Phenyl-1-hexyn-3-ol, suggests that it should be kept away from heat, sparks, open flames, and hot surfaces . It should not be sprayed on an open flame or other ignition source . Contact with air and water should be avoided due to the risk of violent reaction and possible flash fire . These precautions may also apply to 6-Phenylhex-5-yn-1-al.

Eigenschaften

IUPAC Name |

6-phenylhex-5-ynal |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O/c13-11-7-2-1-4-8-12-9-5-3-6-10-12/h3,5-6,9-11H,1-2,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNTUDVILEUQRPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CCCCC=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Phenylhex-5-yn-1-al | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Cyclopentyl-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2425630.png)

![2-[(dimethylamino)methylene]naphtho[2,1-b]furan-1(2H)-one](/img/structure/B2425638.png)

![Ethyl 1-[3-(piperidin-1-ylsulfonyl)pyridin-2-yl]piperidine-4-carboxylate](/img/structure/B2425641.png)

![4-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]butanoic acid](/img/structure/B2425646.png)

![N-((3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamothioyl)-4-methylbenzamide](/img/structure/B2425649.png)

![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(4-fluorobenzyl)acetamide](/img/no-structure.png)